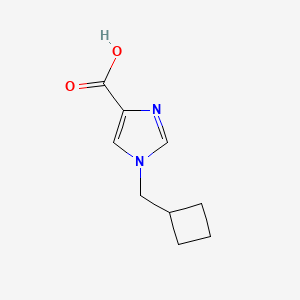

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(cyclobutylmethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSBOOTPMIKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Antiviral Activity

Research indicates that compounds structurally related to 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid exhibit antiviral properties. For instance, studies have shown that certain imidazole derivatives can inhibit HIV-1 integrase (IN) activity, which is crucial for viral replication. A notable case study demonstrated that derivatives with similar structural motifs achieved moderate inhibition rates against HIV-1 IN, suggesting a potential pathway for therapeutic development.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| 11a | 50% | >200 |

| 11b | 55% | 158.4 |

| 11h | 45% | >200 |

Receptor Modulation

The compound acts as a selective potentiator for metabotropic glutamate receptor type 2 (mGluR2), which is implicated in various neurological disorders. The modulation of this receptor could lead to new treatments for conditions such as anxiety and depression. The ability to selectively enhance receptor activity while minimizing side effects is critical in drug design.

Case Study : A patent describes methods of using imidazole carboxamide derivatives, including those related to this compound, as mGluR2 potentiators, highlighting their therapeutic potential in treating neurological disorders .

Material Science Applications

The reactivity of the carboxylic acid group allows for the formation of coordination complexes with metal ions, which is valuable in material science. For instance, imidazole-based ligands are used to synthesize coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis and gas storage.

Table 2: Summary of Coordination Chemistry Applications

| Application | Description |

|---|---|

| Catalysis | Utilization of metal complexes for catalytic processes |

| Gas Storage | Development of MOFs for hydrogen or carbon dioxide storage |

作用机制

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence its biological activity.

相似化合物的比较

Table 1: Structural and Functional Comparison of Imidazole-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : Chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents enhance the acidity of the carboxylic acid group due to their electron-withdrawing nature, which stabilizes the deprotonated form. This property is critical for biological activity, such as receptor binding .

- Steric Effects : The cyclobutylmethyl group in the target compound introduces steric hindrance compared to planar aromatic substituents (e.g., phenyl or pyrimidinyl). This may affect molecular packing in crystals or interactions with biological targets .

- Solubility : Salt forms, such as the dihydrochloride derivative (CAS 1808532-55-9), improve aqueous solubility, making them more suitable for pharmaceutical formulations .

Stability and Handling

Structural Analogues in Coordination Chemistry

Imidazole-4-carboxylic acids are known to form coordination polymers and metal complexes. For example, 1H-imidazole-4,5-dicarboxylic acid derivatives have been used to construct metal-organic frameworks (MOFs) with applications in catalysis and gas storage. The cyclobutylmethyl substituent in the target compound may influence coordination geometry or ligand flexibility compared to phenyl or pyrimidinyl analogs .

生物活性

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid (CBMICA) is a compound that belongs to the imidazole family, which is known for its diverse biological activities. The imidazole ring is a critical structural motif in many biologically active molecules, contributing to their pharmacological profiles. This article explores the biological activity of CBMICA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CBMICA features a cyclobutylmethyl group attached to an imidazole ring with a carboxylic acid functional group. This unique structure may enhance its interaction with biological targets compared to other imidazole derivatives.

Biological Activity Overview

The biological activity of CBMICA can be attributed to the following key properties:

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that CBMICA may exhibit activity against a range of pathogens by disrupting cellular processes.

- Enzyme Inhibition : The carboxylic acid functional group may facilitate interactions with various enzymes, potentially acting as an inhibitor in metabolic pathways.

- Signal Modulation : The compound may influence signaling pathways through its interactions with receptors or ion channels.

The specific mechanisms by which CBMICA exerts its biological effects remain under investigation. However, studies on related imidazole compounds indicate several potential mechanisms:

- Chelation of Metal Ions : Imidazole rings can chelate metal ions, which is crucial for the activity of many metalloenzymes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as β-lactamases in bacteria, thereby enhancing the efficacy of antibiotics .

- Receptor Binding : The structural characteristics of CBMICA may allow it to bind selectively to specific receptors, modulating their activity and influencing cellular responses.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of CBMICA and its analogs. Notable findings include:

- Antibacterial Activity : In one study, derivatives of imidazole-4-carboxylic acid demonstrated potent synergistic effects when combined with existing antibiotics against resistant strains of bacteria . This suggests that CBMICA could be developed as an adjunct therapy for antibiotic resistance.

- Antiviral Properties : Research into related compounds has shown promising antiviral activity against viruses such as HIV and cowpox virus . The structural modifications in CBMICA could enhance its efficacy against viral targets.

- Cytotoxicity Studies : Evaluations of cytotoxicity revealed that certain analogs exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for use in cancer therapy .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the common synthetic routes for 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

- Imidazole Ring Formation : Condensation of glyoxal derivatives with cyclobutylmethylamine under acidic conditions (e.g., using ammonium acetate) .

- Carboxylic Acid Introduction : Oxidation of a precursor aldehyde or methyl ester using agents like KMnO₄ or Jones reagent.

- Purification : Techniques include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol/water). Purity is validated via HPLC (>98% purity) or NMR (absence of extraneous peaks) .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutylmethyl attachment (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) and carboxylic acid functionality (δ ~170 ppm in ¹³C).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : SHELX software for crystal structure refinement, though challenges like twinning may require alternative programs (e.g., OLEX2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphs.

- Solubility Studies : Use standardized buffers (pH 1–7.4) with HPLC quantification.

- Cross-Validation : Compare data across orthogonal methods (e.g., NMR purity vs. HPLC). For example, notes missing melting point data, necessitating experimental determination .

Q. What advanced methods are used to study its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Determine IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like kinases or proteases.

- Molecular Docking : Use AutoDock Vina to predict binding modes, guided by X-ray structures of homologous targets .

Q. How can crystallographic challenges (e.g., low-resolution data) be addressed during structure refinement?

Methodological Answer:

Q. What methodologies assess the stereochemical impact of the cyclobutylmethyl group on reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。